Cas no 1251546-93-6 (1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide)

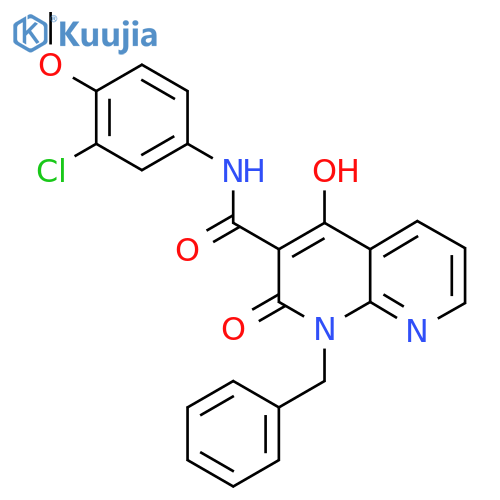

1251546-93-6 structure

商品名:1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

- 1-benzyl-N~3~-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide

- F3407-0079

- BRD-K86983761-001-01-6

- 1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide

- 1251546-93-6

- VU0625886-1

- AKOS021851979

-

- インチ: 1S/C23H18ClN3O4/c1-31-18-10-9-15(12-17(18)24)26-22(29)19-20(28)16-8-5-11-25-21(16)27(23(19)30)13-14-6-3-2-4-7-14/h2-12,28H,13H2,1H3,(H,26,29)

- InChIKey: HQWFCSKUAACVLZ-UHFFFAOYSA-N

- ほほえんだ: ClC1=C(C=CC(=C1)NC(C1=C(C2=CC=CN=C2N(C1=O)CC1C=CC=CC=1)O)=O)OC

計算された属性

- せいみつぶんしりょう: 435.0985838g/mol

- どういたいしつりょう: 435.0985838g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 5

- 複雑さ: 709

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.8

- トポロジー分子極性表面積: 91.8Ų

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3407-0079-3mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-30mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-5μmol |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-10mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-1mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-5mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-15mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-20mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 20mg |

$99.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-40mg |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F3407-0079-2μmol |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide |

1251546-93-6 | 2μmol |

$57.0 | 2023-09-10 |

1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide 関連文献

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1251546-93-6 (1-benzyl-N-(3-chloro-4-methoxyphenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide) 関連製品

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2248201-04-7((2S)-2-(2,6-Dimethoxyphenyl)propan-1-amine)

- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量